Bis(adenosine)-5'-pentaphosphate
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Overview
Description
P(1),P(5)-bis(5'-adenosyl) pentaphosphate is a diadenosyl pentaphosphate having the two 5'-adenosyl residues attached at the P(1)- and P(5)-positions. It has a role as a vasoconstrictor agent and an Escherichia coli metabolite. It is a conjugate acid of a P(1),P(5)-bis(5'-adenosyl) pentaphosphate(5-).
Scientific Research Applications
1. Role in Sensory Neurons
Bis(adenosyl-5')tetraphosphate and bis(adenosyl-5')pentaphosphate function as partial agonists of ATP receptors in rat sensory neurons. They activate currents significantly lower than the maximum ATP-activated currents (Marchenko, Obukhov, Volkova, & Tarusova, 1988).
2. Stereochemistry in Enzymatic Reactions
Bis(adenosine)-5'-pentaphosphate plays a role in understanding the stereochemistry of enzymatic reactions, such as those involving snake venom phosphodiesterase (Burgers, Eckstein, & Hunneman, 1979).
3. Inhibition of Ribonuclease A
Adenosine and uridine 5'-tetra- and 5'-pentaphosphates, including this compound, are effective inhibitors of ribonuclease A (RNase A), an enzyme crucial in RNA metabolism (Shepard, Windsor, Raines, & Cummins, 2019).
4. Applications in Biochemical Sensing
This compound is utilized in the development of molecularly imprinted polymers for the determination of adenosine-5'-triphosphate (ATP), indicating its potential in biochemical sensing technologies (Huynh et al., 2013).
5. Role in Nucleoside Phosphorylation
It has applications in the field of nucleoside phosphorylation, providing insights into the mechanisms of nucleoside and nucleotide kinases (Bone, Cheng, & Wolfenden, 1986).
6. Catabolism in Yeast
Bis(adenosyl) tetraphosphate, a related compound, plays a role in the catabolism of bis(5'-nucleosidyl) tetraphosphates in Saccharomyces cerevisiae, indicating its importance in microbial metabolism (Plateau, Fromant, Schmitter, & Blanquet, 1990).
7. Interaction with Adenosine Receptors
Bis(adenosin-N6-yl)alkanes, similar in structure to this compound, show interaction with adenosine receptors, which are significant in various physiological processes (Chen & McLennan, 1993).
8. Inhibitory Effects on Enzymes
It acts as an inhibitor in certain enzymatic reactions, such as inhibition of adenylate kinase, highlighting its potential in studying enzyme kinetics and regulation (Vanderlijn, Barrio, & Leonard, 1979).
Properties
CAS No. |
14220-10-1 |
---|---|
Molecular Formula |
C20H29N10O22P5 |
Molecular Weight |
916.4 g/mol |
IUPAC Name |
bis[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C20H29N10O22P5/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(47-19)1-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-2-8-12(32)14(34)20(48-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |
InChI Key |
OIMACDRJUANHTJ-XPWFQUROSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
41708-91-2 | |
Synonyms |
Ap5A diadenosine pentaphosphate P(1),P(5)-bis(5'-adenosyl)pentaphosphate P(1),P(5)-di(adenosine-5'-)pentaphosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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